Pinacolyl methylphosphonic acid
Overview
Description
Synthesis Analysis
The synthesis of Pinacolyl Methylphosphonic Acid involves multiple steps, including the condensation of sodium di-n-butyl phosphite with methyl iodide, followed by conversion to methylphosphonic dichloride and reaction with pinacolyl alcohol in the presence of a base (Horvat et al., 1982). This multi-step process highlights the complexity of synthesizing PMPA and similar compounds.
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of PMPA through techniques like X-ray crystallography or NMR are not directly cited, the synthetic pathways and chemical reactions involved in its formation suggest a well-defined molecular structure that plays a critical role in its reactivity and properties.
Chemical Reactions and Properties
PMPA's reactivity, particularly in the context of chemical warfare agent degradation, involves its detection and quantification in environmental samples. For instance, a method has been developed for the derivatization and detection by GC-EI-MS of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids, key diagnostic degradation products in soils (Valdez et al., 2019). Such studies are crucial for understanding the environmental fate and stability of PMPA.
Physical Properties Analysis
The physical properties of PMPA, including its solubility, boiling point, and melting point, are influenced by its molecular structure. While the studies cited do not explicitly detail these properties, they can be inferred from the chemical synthesis and applications of PMPA in analytical chemistry.
Chemical Properties Analysis
PMPA's chemical properties, particularly its stability and reactivity towards hydrolysis and derivatization, are of significant interest. The ability to detect PMPA at low levels in soils and other matrices using advanced analytical techniques underscores its chemical resilience and the challenges associated with its environmental monitoring (Valdez et al., 2016).
Scientific Research Applications
Detection of Nerve Agent Degradation Products
- PMPA is a significant degradation product of nerve agents like Soman. Research has developed methods for its detection in human serum, using molecularly imprinted polymers (MIPs) and capillary electrophoresis, indicating its utility in biochemical and forensic analysis (Meng Zi-hui & Liu Qin, 2001).
Environmental Monitoring
- PMPA has been detected in environmental samples such as soil and water. Techniques like solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS) have been employed for trace determination of PMPA, highlighting its role in environmental monitoring and safety (J. Ingram, A. Appelhans, & G. Groenewold, 1998).
Analytical Chemistry and Sensor Development
- PMPA is used in the development of analytical methods for chemical warfare agent detection. Research has been conducted on poly(dimethylsiloxane) microchip electrophoresis with contactless conductivity detection, which could be applied for on-site monitoring of chemical warfare agents (Yong-sheng Ding, Carlos D. Garcia, & K. Rogers, 2008).
- Advanced sensor technologies, like surface plasmon resonance and potentiometric sensing, have been developed for the detection of PMPA, demonstrating its application in real-time, high-sensitivity detection systems (P. Taranekar et al., 2006).
Biomedical and Toxicological Research
- PMPA's role in the metabolism and hydrolysis of nerve agents like Soman has been a focus in toxicology. Studies have looked into its formation as a metabolite and its impact on enzymatic processes, contributing to our understanding of nerve agent poisoning and its treatment (J. H. Fleisher & L. Harris, 1965).
Safety And Hazards
properties
IUPAC Name |
3,3-dimethylbutan-2-yloxy(methyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLALDUPQYCGKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977189 | |
Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinacolyl methylphosphonic acid | |
CAS RN |
616-52-4 | |
Record name | Pinacolyl methylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 616-52-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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